

A Technical Guide to the Stability and Storage of 4-Chlorothioanisole

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Compound of Interest

Compound Name: 4-Chlorothioanisole

Cat. No.: B085629

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and storage requirements for **4-Chlorothioanisole** (CAS No. 123-09-1). Adherence to these guidelines is critical to ensure the compound's integrity, purity, and performance in research and development applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **4-Chlorothioanisole** is essential for its proper handling and storage. Key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ CIS	[1]
Molecular Weight	158.65 g/mol	[2]
Appearance	Clear colorless to light yellow liquid after melting	[2]
Melting Point	18-19 °C	[2][3]
Boiling Point	168-169 °C	[2][4]
Density	1.22 g/mL at 25 °C	[2][3]
Flash Point	90 °C (194 °F) / 229 °F	[2][5]
Refractive Index	n _{20/D} 1.598	[2][3]
Vapor Pressure	0.001 mmHg at 25°C	[3]
Solubility	Immiscible with water	[1]

Stability Profile and Potential Degradation

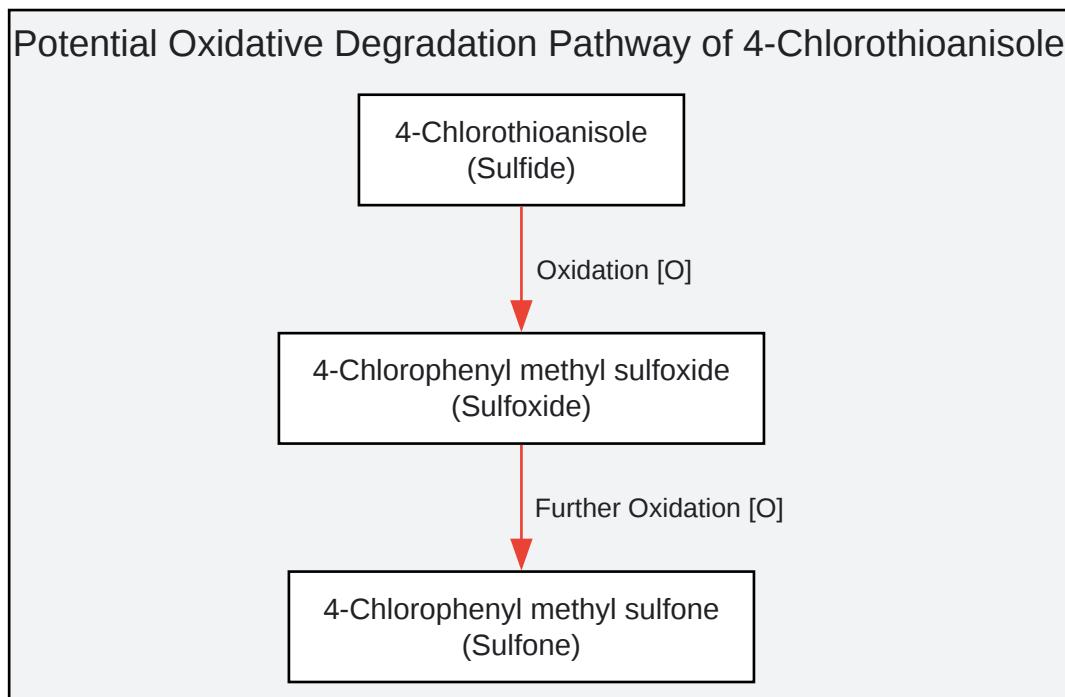
4-Chlorothioanisole is generally stable under normal, recommended storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Conditions to Avoid:

- Heat, Sparks, and Open Flames: As a combustible liquid, it should be kept away from all sources of ignition.[1]
- Strong Oxidizing Agents: These are incompatible and can lead to degradation of the thioether moiety.[1]

Potential Degradation Pathway: The thioether (sulfide) group in **4-Chlorothioanisole** is susceptible to oxidation. This process typically occurs in two stages: initial oxidation to the corresponding sulfoxide, followed by further oxidation to the sulfone. This is a common

degradation pathway for thioether-containing compounds, especially when exposed to oxidizing agents.



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Caption: Potential oxidative degradation pathway of **4-Chlorothioanisole**.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of **4-Chlorothioanisole**.

Parameter	Recommendation	Rationale
Storage Temperature	2-8°C (Refrigerated)	To minimize potential degradation and maintain stability. [2]
Atmosphere	Store under an inert atmosphere (e.g., Nitrogen)	To prevent oxidation. [2]
Container	Tightly closed containers	To prevent contamination and exposure to moisture and air. [1] [3]
Location	A dry, cool, and well-ventilated place	To ensure a stable environment and prevent vapor accumulation. [1] [3]
Handling	Use in a well-ventilated area. Wear appropriate PPE (gloves, eye protection). Avoid contact with skin and eyes.	To mitigate health hazards such as skin, eye, and respiratory irritation. [1] [3]

Experimental Protocols for Stability Assessment

To formally establish a re-test period or shelf-life, a comprehensive stability study should be conducted according to established guidelines (e.g., ICH, WHO).[\[6\]](#)[\[7\]](#)[\[8\]](#) A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify **4-Chlorothioanisole** from any potential degradation products.[\[9\]](#)



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Caption: A generalized workflow for conducting a pharmaceutical stability study.

A. Long-Term Stability Testing

- Objective: To evaluate the physical, chemical, and microbiological characteristics under recommended storage conditions.
- Conditions: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH, or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH.[6][10]
- Testing Frequency: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]
- Methodology:
 - Place a sufficient quantity of **4-Chlorothioanisole** from at least two primary batches into the stability chamber.[10]
 - Withdraw samples at each time point.
 - Analyze the samples using the validated stability-indicating method for appearance, assay, and purity (degradation products).
 - Record and trend the data over time.

B. Accelerated Stability Testing

- Objective: To accelerate the rate of chemical degradation and physical change by using exaggerated storage conditions.
- Conditions: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH.[6]
- Testing Frequency: Typically 0, 3, and 6 months.[6]
- Methodology:
 - Place samples in an accelerated stability chamber.
 - Withdraw samples at each time point.
 - Analyze the samples for the same attributes as in the long-term study.

- A significant change (e.g., failure to meet specification) may trigger testing under intermediate conditions (e.g., 30°C/65% RH).[10]

C. Forced Degradation (Stress Testing)

- Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.[11] This is critical for understanding degradation pathways.
- Methodology: Expose **4-Chlorothioanisole** to conditions more severe than accelerated testing. Analyze samples at various time points to profile the formation of degradants.
 - Acid/Base Hydrolysis:
 - Protocol: Dissolve the compound in a suitable solvent and treat with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N). Samples may be heated (e.g., to 60-80°C) to accelerate degradation.
 - Analysis: Neutralize the sample before analysis by HPLC to identify acid- and base-labile degradants.
 - Oxidative Degradation:
 - Protocol: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
 - Analysis: Monitor the formation of potential oxidation products, such as the corresponding sulfoxide and sulfone.
 - Thermal Degradation:
 - Protocol: Expose the solid compound to high heat (e.g., 80-100°C) for a defined period.
 - Analysis: Dissolve the stressed solid and analyze to identify thermally induced degradants.
 - Photostability Testing:

- Protocol: Expose the compound to a controlled light source providing both UV and visible output, as per ICH Q1B guidelines. A control sample should be protected from light.
- Analysis: Compare the exposed and control samples to assess light-induced degradation.[\[6\]](#)

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